Isobutyramide

Übersicht

Beschreibung

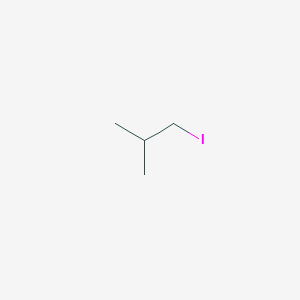

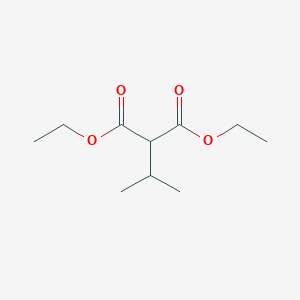

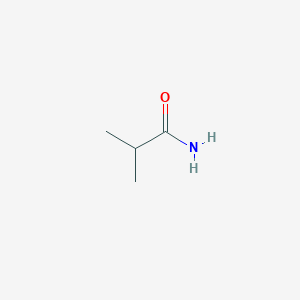

Isobutyramide is an amide with the molecular formula C4H9NO . It belongs to the class of organic compounds known as amides, featuring a carbonyl group (C=O) bonded to a nitrogen atom . The structure of isobutyramide is a derivative of isobutyric acid, a carboxylic acid with a branched configuration .

Synthesis Analysis

Isobutyramide can be synthesized from isobutyric acid by chlorination followed by amidation . Isobutyryl chloride is obtained from isobutyric acid by chlorination. The isobutyryl chloride is then added dropwise to concentrated aqueous ammonia with vigorous stirring .Molecular Structure Analysis

The molecular structure of Isobutyramide is characterized by a carbonyl group connected to an isobutyl group, constituting a branched alkyl group .Physical And Chemical Properties Analysis

Isobutyramide is a white needle-like crystal. It has a melting point of 127-131 °C and a boiling point of 216-220 °C. The relative density is 1.013. It is soluble in water, alcohol, and chloroform, and slightly soluble in ether .Wissenschaftliche Forschungsanwendungen

Substitute for Soybean Meal in Beef Cattle Diet

Isobutyramide has been studied as a potential substitute for soybean meal in the diet of beef cattle . The in vitro and in vivo experiments were conducted to test if dietary isobutyramide and slow-release urea could benefit animal performance, rumen fermentation, nutrient digestibility, and blood parameters . The results suggested that the optimal strategy is the isonitrogenous substitution of soybean meal with 0.3% slow-release urea and 0.6% isobutyramide of the diet .

Enhancing Rumen Fermentation

The inclusion of Isobutyramide in the diet of beef cattle has been shown to enhance rumen fermentation . The results showed that the IBA-S and IBA increased substrate disappearance of dry matter (DM), neutral detergent fiber (NDF), acid detergent fiber (ADF), total gas, and total volatile fatty acids (TVFA) .

Improving Nutrient Digestibility

Isobutyramide has been found to improve the apparent digestibility of DM, organic matter, NDF, ADF, TVFA, and microbial crude protein in beef cattle . This suggests that Isobutyramide could be used to enhance the efficiency of nutrient utilization in livestock.

Regulating Blood Parameters

The study also found that dietary Isobutyramide could affect blood parameters in beef cattle . However, the specific effects and mechanisms need further investigation.

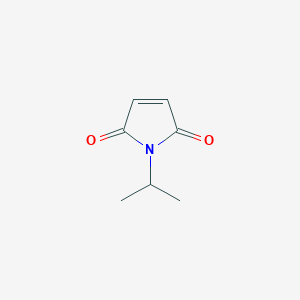

Synthesis of Nonionic Polymers

Isobutyramide has been used in the synthesis of nonionic polymers . Sets of the nonionic polymers poly(N-vinyl isobutyramide) (pNVIBAm) and poly(N-isopropyl methacrylamide) (pNIPMAm) are synthesized by radical polymerization .

Studying Thermoresponsive and Solvent-Responsive Behaviors

The thermoresponsive and solvent-responsive behaviors of poly(N-vinyl isobutyramide) (pNVIBAm) in aqueous solution are studied . This suggests that Isobutyramide could be used in the development of smart materials with responsive properties.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Isobutyramide is an important organic synthesis monomer, used in organic synthesis, preparation of isobutyronitrile, etc . It has been found to improve the performance of Cspbbr3 Perovskite Solar Cells . The increasing usage of isobutyramide can be attributed to its versatility and its crucial role as a fundamental component in chemical synthesis . The Global Isobutyramide Market was US$ 177.2 Million in 2022 and is expected to register a CAGR of 4.09%, which is expected to result in a market forecast value for 2031 of US$ 248.6 Million .

Eigenschaften

IUPAC Name |

2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAJVHLWXSISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060340 | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

563-83-7, 68424-61-3 | |

| Record name | Isobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

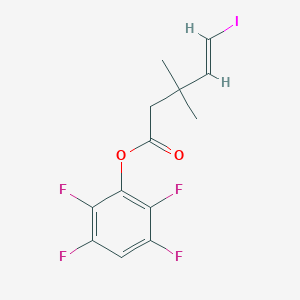

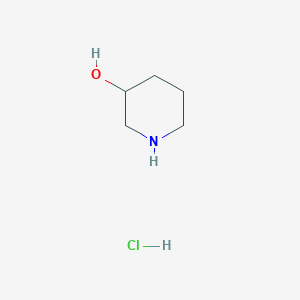

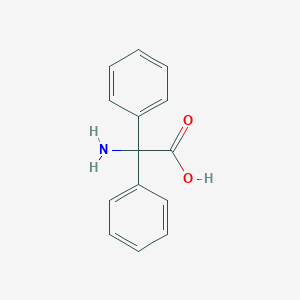

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary therapeutic target of isobutyramide?

A1: Isobutyramide has been investigated for its ability to stimulate fetal gamma-globin gene expression. This is particularly relevant for treating beta-hemoglobinopathies like beta-thalassemia and sickle cell disease, where increasing fetal hemoglobin levels can ameliorate the disease phenotype. [, , , , ]

Q2: Has isobutyramide demonstrated efficacy in increasing fetal hemoglobin levels in vivo?

A2: Yes, studies in baboons and humans have shown that isobutyramide administration can increase fetal hemoglobin levels. In anemic baboons, isobutyramide effectively stimulated fetal globin synthesis and F-reticulocyte production. [] Similarly, in patients with thalassemia intermedia and some with homozygous beta-thalassemia, isobutyramide treatment led to increases in fetal hemoglobin percentages. [, , ]

Q3: Are there any concerns regarding the combined use of isobutyramide with other fetal hemoglobin-inducing agents?

A3: Research in transgenic mice suggests that combining isobutyramide with hydroxyurea, another fetal hemoglobin-inducing agent, can lead to increased hematological toxicity compared to either drug alone. [] This highlights the need for careful consideration and monitoring when combining such agents.

Q4: What are the limitations of using serum PSA levels as a marker of response to isobutyramide therapy in prostate cancer?

A4: While isobutyramide can inhibit tumor growth and delay progression to androgen independence in prostate cancer models, it also increases PSA gene expression as part of its differentiation-inducing effects. [] This leads to an increase in serum PSA levels, even as tumor volume decreases, making serum PSA an unreliable marker of treatment response in this context.

Q5: What is the molecular formula and weight of isobutyramide?

A5: The molecular formula of isobutyramide is C4H9NO, and its molecular weight is 87.12 g/mol.

Q6: Is there any spectroscopic data available for isobutyramide?

A6: Yes, studies have investigated the carbon(sp3)-carbon(sp2) rotational barrier of isobutyramide using force field calculations and compared the results with ab initio calculations. [] These studies utilized nuclear magnetic resonance (NMR) spectroscopy to estimate lanthanide-induced chemical shifts and gain insights into the molecule's conformational properties.

Q7: Are there any applications of isobutyramide in material science?

A7: Yes, isobutyramide has been explored as a building block for protein-based capsules. [] Through alternating physical adsorption of human serum albumin (HSA) and chemical grafting with isobutyramide or bromoisobutyramide, it's possible to create hollow protein capsules with tunable wall thicknesses and high mechanical stability.

Q8: How does the use of bromoisobutyramide compare to isobutyramide in the assembly of protein capsules?

A8: Employing bromoisobutyramide instead of isobutyramide in the assembly process results in significantly thicker capsule walls. [] This difference highlights the influence of bromine atoms on the noncovalent interactions driving the assembly process, suggesting that bromine enhances these interactions.

Q9: What are the advantages of using isobutyramide as an additive in the preparation of CsPbBr3 perovskite solar cells?

A9: Isobutyramide, when introduced into the PbBr2 film during the fabrication of CsPbBr3 perovskite solar cells using a green solvent (H2O), improves the wettability of the PbBr2 film to the CsBr/H2O solution. [] This leads to better contact properties and enhances the performance and stability of the resulting solar cells.

Q10: Does isobutyramide exhibit any catalytic properties?

A10: While isobutyramide itself is not known to be catalytically active, it can act as an inducer for the production of nitrile hydratase in certain microorganisms like Brevibacterium sp. CH2. [] Nitrile hydratase is an enzyme with significant biotechnological potential, used for the conversion of nitriles to amides.

Q11: Have computational methods been applied to study isobutyramide?

A11: Yes, computational chemistry techniques, such as force field calculations and ab initio calculations, have been employed to investigate the conformational properties of isobutyramide and understand its carbon(sp3)-carbon(sp2) rotational barrier. []

Q12: How do structural modifications of butyrate, like the branching in isobutyramide, influence its biological activity?

A12: Studies comparing butyrate and its analogues, including isobutyramide, have shown that structural modifications can significantly impact their effects on cell proliferation, differentiation, and histone deacetylase activity. [] For instance, isobutyramide is a weaker inhibitor of cell proliferation and histone deacetylase compared to butyrate.

Q13: Are there differences in the potency of butyramide and isobutyramide in inducing hemoglobin synthesis?

A13: Yes, research indicates that n-butyramide is a more potent inducer of hemoglobin synthesis compared to isobutyramide. [] This suggests that the specific branching pattern in isobutyramide influences its interaction with biological targets involved in this process.

Q14: How stable is isobutyramide under various conditions?

A14: Isobutyramide exhibits good stability. Studies have explored its radiolytic degradation, showing that it remains relatively stable even at high radiation doses. [] Additionally, research on the use of isobutyramide in protein capsule formation suggests its stability under the conditions required for the assembly process. []

Q15: Have specific drug delivery strategies been investigated for isobutyramide?

A15: While targeted drug delivery approaches for isobutyramide haven't been extensively explored, its incorporation into protein capsules, as mentioned earlier, holds promise for controlled release and potentially targeted delivery applications. []

Q16: Is there any information available regarding the environmental impact and degradation of isobutyramide?

A16: Currently, limited data is available on the ecotoxicological effects and degradation pathways of isobutyramide. Further research is needed to fully understand its environmental fate and potential risks.

Q17: What are some of the key tools and resources used in isobutyramide research?

A17: Research on isobutyramide leverages a diverse toolkit, including:

- In vitro cell culture models: Studying the effects on gene expression, proliferation, and differentiation. [, , ]

- Animal models: Evaluating in vivo efficacy, toxicity, and pharmacokinetic properties. [, , ]

- Spectroscopic techniques: Characterizing the structure and properties of isobutyramide and its derivatives. []

- Computational chemistry methods: Investigating conformational properties and potential interactions with biological targets. []

- Chromatographic techniques: Analyzing and quantifying isobutyramide in various matrices. [, ]

Q18: What are some significant milestones in the research history of isobutyramide?

A18: The research journey of isobutyramide encompasses several noteworthy milestones:

- Early investigations into its potential as a fetal hemoglobin inducer: Paving the way for further exploration in treating hemoglobinopathies. [, ]

- Demonstration of its ability to inhibit tumor growth and delay progression in prostate cancer models: Expanding its potential therapeutic applications. []

- Exploration of its use in material science for the creation of protein-based capsules: Highlighting its versatility and potential in nanotechnology. []

- Investigation as an additive in perovskite solar cell fabrication: Showcasing its potential in renewable energy applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)